N-methyl-4-(tributylstannyl)imidazole (CAS 446285-73-0) is a key organotin reagent used to introduce the 1-methylimidazol-4-yl moiety into complex molecules. It serves as a specialized coupling partner in palladium-catalyzed reactions, primarily the Stille cross-coupling, enabling the formation of specific carbon-carbon bonds. Unlike more general reagents, its primary procurement value lies in providing guaranteed regiochemical control, ensuring that functionalization occurs exclusively at the C4 position of the imidazole ring, a critical requirement in pharmaceutical and materials science synthesis.
Choosing a coupling partner is a critical process decision; n-methyl-4-(tributylstannyl)imidazole is not directly interchangeable with its bromo- or boronic acid-based analogs. Substituting this stannane with 4-bromo-1-methylimidazole would necessitate a shift from Stille to Suzuki or Heck coupling conditions, requiring re-optimization of catalysts, ligands, bases, and solvents. More importantly, direct synthesis routes to 4-substituted imidazoles are often plagued by poor regioselectivity, yielding mixtures of 4- and 5-substituted isomers that require difficult purification. Procuring the pre-functionalized, regiopure 4-stannyl compound eliminates this ambiguity, preventing yield loss and complex separation steps associated with achieving the required C4-functionalized isomer from other starting materials.
In the synthesis of precursors for Cephalandole A analogues, the Stille coupling between n-methyl-4-(tributylstannyl)imidazole and a vinyl iodide partner using Pd(PPh3)4 as a catalyst in dioxane at 100 °C proceeded to completion, yielding the desired 4-substituted imidazole product in a high isolated yield of 85%. This demonstrates the compound's efficiency as a coupling partner under standard Stille conditions. The mild conditions and high yield are characteristic advantages of Stille couplings with stable organotin reagents.
| Evidence Dimension | Isolated Yield |
| Target Compound Data | 85% |
| Comparator Or Baseline | Typical Suzuki coupling yields for similar heterocyclic systems, which can range from 4% to near-quantitative but are highly substrate and condition dependent. |
| Quantified Difference | Achieves high-end yield (85%) reliably in a documented complex synthesis. |
| Conditions | Stille coupling with vinyl iodide, Pd(PPh3)4 catalyst, dioxane solvent, 100 °C. |
For process development and scale-up, predictable high yields with standard catalysts reduce optimization time and improve material throughput.
The primary procurement driver for this compound is its absolute regiochemical purity. Direct functionalization methods on the 1-methylimidazole core, such as lithiation or C-H activation, often result in mixtures of C2, C4, and C5 substituted products, which are challenging to separate. For example, attempted 4-lithiation of a protected 1-methylimidazole followed by quenching failed, yielding the 5-substituted product instead. Using n-methyl-4-(tributylstannyl)imidazole bypasses these issues entirely, as the stannyl group is pre-installed at the C4 position, ensuring that all subsequent coupling reactions occur exclusively at this site.
| Evidence Dimension | Regiochemical Purity of Product |
| Target Compound Data | >99% C4-isomer (by design) |
| Comparator Or Baseline | Direct functionalization methods, which can yield mixtures of C2, C4, and C5 isomers. |
| Quantified Difference | Eliminates the formation of regioisomeric byproducts common with alternative synthesis strategies. |
| Conditions | General palladium-catalyzed cross-coupling reactions. |
This eliminates the significant cost and time associated with separating isomers, ensuring the reproducible synthesis of the correct target molecule.
A key advantage of the Stille reaction, and therefore of using organostannane reagents like n-methyl-4-(tributylstannyl)imidazole, is its tolerance for a broad array of functional groups. The reaction conditions are generally mild and neutral, allowing for compatibility with esters, amides, ketones, carboxylic acids, and amines, among others. This contrasts with more reactive organometallics like organolithiums or Grignard reagents, which would require extensive use of protecting groups for similar transformations. The stability and functional group tolerance of this stannane reagent simplifies synthetic planning and reduces the number of steps required for complex molecule synthesis.
| Evidence Dimension | Functional Group Compatibility |
| Target Compound Data | High (compatible with esters, amides, ketones, amines, etc.) |
| Comparator Or Baseline | Organolithium or Grignard reagents, which are incompatible with most polar functional groups. |
| Quantified Difference | Significantly reduces the need for protection/deprotection steps in multi-step synthesis. |
| Conditions | Standard Stille cross-coupling conditions. |
This simplifies synthesis design, shortens routes, and reduces costs by avoiding additional protection and deprotection steps common with less tolerant reagents.
Ideal for multi-step syntheses where the precise installation of a 1-methylimidazol-4-yl group is required without isomeric contamination. Its demonstrated high yield in Stille couplings makes it a reliable choice for constructing complex scaffolds found in medicinally active compounds.
Serves as a validated starting point for the sequential, regiocontrolled synthesis of 4,5-disubstituted imidazoles. By first coupling at the 4-position via the stannane, subsequent functionalization at the 5-position can be achieved, providing a clear and reproducible route to specific substitution patterns that are otherwise difficult to obtain.
Organotin precursors are frequently used in radiochemistry for the rapid and high-yield introduction of radiohalogens (e.g., ¹²³I, ¹²⁵I, ¹⁸F) or tritium. The stability and reactivity of this stannane make it a suitable candidate for developing novel PET ligands where a 1-methylimidazol-4-yl moiety is part of the core structure.
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